molecular formula C29H20F2O4 B11160374 7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11160374
M. Wt: 470.5 g/mol
InChI Key: KNONQBGMTUYNRL-UHFFFAOYSA-N
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Description

7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a phenol derivative and a suitable aldehyde under acidic conditions.

    Introduction of the 4-Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the 4-Fluorobenzyl Groups: The final step involves the etherification of the chromen-2-one core with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H20F2O4

Molecular Weight

470.5 g/mol

IUPAC Name

7,8-bis[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20F2O4/c30-22-10-6-19(7-11-22)17-33-26-15-14-24-25(21-4-2-1-3-5-21)16-27(32)35-28(24)29(26)34-18-20-8-12-23(31)13-9-20/h1-16H,17-18H2

InChI Key

KNONQBGMTUYNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F

Origin of Product

United States

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